molecular formula C8H10N2O2S B129888 3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid CAS No. 154274-58-5

3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid

Cat. No. B129888
M. Wt: 198.24 g/mol
InChI Key: RAGYXAHANRFQSO-UHFFFAOYSA-N
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Description

3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid (ATPCA) is a heterocyclic compound that has been widely studied for its potential therapeutic applications. This compound is of particular interest due to its ability to modulate the activity of certain neurotransmitter receptors in the brain, making it a potential candidate for the treatment of various neurological disorders.

Mechanism Of Action

The exact mechanism of action of 3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid is not fully understood, but it is believed to involve its interaction with the GABA-A receptor. This receptor is a ligand-gated ion channel that is activated by the neurotransmitter GABA. 3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid has been shown to enhance the activity of this receptor, leading to increased chloride ion influx and hyperpolarization of the neuron.

Biochemical And Physiological Effects

3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid has been shown to have a number of biochemical and physiological effects, particularly in the brain. In addition to its anxiolytic effects, it has also been shown to have anticonvulsant and sedative effects in animal models. It has also been shown to enhance the release of certain neurotransmitters, such as dopamine and acetylcholine, which may contribute to its therapeutic effects.

Advantages And Limitations For Lab Experiments

One advantage of 3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid is its ability to selectively modulate the activity of the GABA-A receptor, which is involved in a wide range of neurological processes. This makes it a potentially useful tool for studying the role of this receptor in various neurological disorders. However, one limitation is its relatively low potency compared to other GABA-A receptor modulators, which may limit its usefulness in certain experiments.

Future Directions

There are a number of potential future directions for research on 3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid. One area of interest is its potential as a therapeutic agent for various neurological disorders, such as anxiety and epilepsy. Another area of interest is its potential as a tool for studying the role of the GABA-A receptor in these disorders. Further research is also needed to fully understand the mechanism of action of 3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid and its potential side effects.

Scientific Research Applications

3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid has been the subject of numerous scientific studies, particularly in the field of neuroscience. One area of interest is its potential as a modulator of the GABA-A receptor, which is involved in the regulation of anxiety and other neurological processes. 3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid has been shown to enhance the activity of this receptor, leading to anxiolytic effects in animal models.

properties

CAS RN

154274-58-5

Product Name

3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

3-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H10N2O2S/c9-6-4-3-10-2-1-5(4)13-7(6)8(11)12/h10H,1-3,9H2,(H,11,12)

InChI Key

RAGYXAHANRFQSO-UHFFFAOYSA-N

SMILES

C1CNCC2=C1SC(=C2N)C(=O)O

Canonical SMILES

C1CNCC2=C1SC(=C2N)C(=O)O

synonyms

Thieno[3,2-c]pyridine-2-carboxylic acid, 3-amino-4,5,6,7-tetrahydro- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

An aqueous solution obtained by dissolving 9.1 g of sodium hydroxide in 90 ml of water was added to 5.8 g (46%) of methyl 5-acetyl-3-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2carboxylate (Compound No. 16) obtained in Example 1 and the resultant mixture was heated under reflux for 2 hours. After cooling followed by neutralization with concentrated hydro-chloric acid, the solvent was distilled off. Methanol was added to the residue and the crystals thus formed were taken by filtration and thoroughly washed with water to obtain 1.7 g of 3-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid. Yield: 38%.
Quantity
9.1 g
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reactant
Reaction Step One
Name
Quantity
90 mL
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solvent
Reaction Step One
Name
methyl 5-acetyl-3-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2carboxylate
Quantity
5.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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